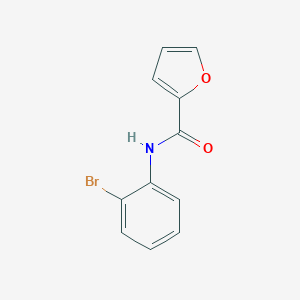

N-(2-bromophenyl)furan-2-carboxamide

Description

N-(2-Bromophenyl)furan-2-carboxamide is a brominated aromatic carboxamide derivative featuring a furan ring linked to a 2-bromophenyl group via an amide bond. For example, N-(4-bromophenyl)furan-2-carboxamide is synthesized by reacting 4-bromoaniline with furan-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base, followed by purification via column chromatography . This method can be extrapolated to the 2-bromo isomer by substituting 2-bromoaniline as the starting material.

The compound’s structure combines the electron-withdrawing bromine atom at the ortho position of the phenyl ring with the electron-rich furan system. Applications are inferred from structurally related compounds, which exhibit insecticidal, antiviral, or crystallographic significance .

Properties

CAS No. |

19771-81-4 |

|---|---|

Molecular Formula |

C11H8BrNO2 |

Molecular Weight |

266.09 g/mol |

IUPAC Name |

N-(2-bromophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H8BrNO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) |

InChI Key |

VQLNHWYJWWKAPW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)Br |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Bromo Substitution

N-(4-Bromophenyl)furan-2-carboxamide

N-(2-Bromophenyl)furan-2-carboxamide

- Synthesis : Likely synthesized via direct amidation (similar to the 4-bromo analog) but with 2-bromoaniline.

- This may reduce solubility compared to the para isomer.

Functional Group Variations

Nitro Substitution: N-(2-Nitrophenyl)furan-2-carboxamide

- Synthesis : Reacting furan-2-carbonyl chloride with 2-nitroaniline in acetonitrile under reflux .

- Properties: Melting point: 388 K. Structural features: Non-planar conformation due to intramolecular N–H⋯O hydrogen bonding between the amide and nitro groups. Dihedral angles between phenyl and furan rings (9.71°) differ from brominated analogs . Applications: Studied for crystallographic behavior; nitro groups may enhance electrophilic reactivity.

Epoxy and Alkoxy Substituents: N-[4-(Oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide

Bioactive Analogues

Antiviral Carboxamides

- N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide : Acts as a 2C protein inhibitor in enteroviruses. The fluorobenzyl and methoxyphenyl groups enhance binding to the viral ATPase, demonstrating the impact of electron-withdrawing and donating substituents on antiviral activity .

Insecticidal Carboxamides

Crystallographic and Structural Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.